molecular formula C21H19ClN6O B284041 1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B284041
M. Wt: 406.9 g/mol
InChI Key: NDUCXHNRTZFRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research for its potential in the development of novel drugs. This compound is also known as JNJ-7706621 and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine inhibits the activity of CDKs by binding to the ATP-binding site of the enzyme. This results in the inhibition of cell cycle progression and leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its specificity for CDKs. This makes it a useful tool for studying the role of CDKs in cell cycle progression and cancer development. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is the development of novel drugs based on this compound for the treatment of cancer. Another area of interest is the study of the role of CDKs in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. The first step involves the reaction of 3-chloroaniline with 4-morpholinophenylamine in the presence of a base. The resulting intermediate is then reacted with 4,6-dichloropyrimidine in the presence of a catalyst to yield the final product.

Scientific Research Applications

1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential in the development of anticancer drugs. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and has been considered as a potential drug candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.

Properties

Molecular Formula

C21H19ClN6O

Molecular Weight

406.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H19ClN6O/c22-15-2-1-3-18(12-15)28-21-19(13-25-28)20(23-14-24-21)26-16-4-6-17(7-5-16)27-8-10-29-11-9-27/h1-7,12-14H,8-11H2,(H,23,24,26)

InChI Key

NDUCXHNRTZFRLO-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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